Propylene glycol di-tert-butyl ether

Description

Contextualization of Glycol Ethers in Chemical Research

Glycol ethers are a versatile class of organic solvents characterized by their unique molecular structure, which contains both ether and alcohol functional groups (or two ether linkages in the case of diethers). researchgate.netalliancechemical.com This dual nature gives them amphipathic properties, allowing them to be soluble in both water and many organic solvents. researchgate.netatamanchemicals.com This exceptional solvency makes them valuable as coupling agents in a wide array of products where immiscible components must be combined. alliancechemical.comresearchgate.net

Glycol ethers are broadly categorized into two main groups based on their chemical precursor: the "E-series," derived from ethylene (B1197577) oxide, and the "P-series," derived from propylene (B89431) oxide. atamanchemicals.comwikipedia.org Historically used since the 1920s, these compounds are integral to numerous industrial and commercial applications. alliancechemical.comglycol-ethers.eu E-series ethers are commonly found in products like water-based paints, dyes, and cosmetics, while P-series ethers are frequently used in degreasers, cleaners, adhesives, and coatings. wikipedia.orgglycol-ethers.eu Their utility extends to roles as coalescing aids in paints, intermediates for chemical synthesis, and components in printing inks, hydraulic fluids, and electronic manufacturing. researchgate.netglycol-ethers.eusolventis.net

Nomenclature and Structural Specificity of Propylene Glycol Di-tert-butyl Ether

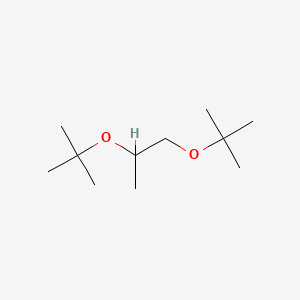

The chemical compound at the center of this review is this compound. Its nomenclature precisely describes its molecular structure. The "propylene glycol" backbone refers to a three-carbon chain with two hydroxyl groups. The "di-tert-butyl ether" designation indicates that the hydrogen atoms of both these hydroxyl groups have been substituted by bulky tert-butyl groups, forming two ether linkages.

The definitive chemical structure is 1,2-di(t-butoxy)propane. nih.gov It is synthesized from a propylene glycol precursor, which itself exists in two isomeric forms: the primary alcohol (beta isomer) and the secondary alcohol (alpha isomer). epa.govoecd.org However, in the formation of the di-ether, both alcohol groups are etherified. The synthesis typically involves the reaction of propylene glycol with isobutylene (B52900). nih.gov

Below are the key identifiers for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | nih.gov |

| Systematic Name | 1,2-di(tert-butoxy)propane | nih.gov |

| Molecular Formula | C₁₁H₂₄O₂ | nih.gov |

| PubChem CID | 5362586 | nih.gov |

Note: Detailed experimental physical properties such as boiling point and density for this specific diether are not extensively documented in the surveyed literature.

Structure

3D Structure

Properties

CAS No. |

80762-96-5 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]propoxy]propane |

InChI |

InChI=1S/C11H24O2/c1-9(13-11(5,6)7)8-12-10(2,3)4/h9H,8H2,1-7H3 |

InChI Key |

IVZAIGFRIOMAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering for Propylene Glycol Di Tert Butyl Ether

Direct Etherification Methodologies for Propylene (B89431) Glycol Di-tert-butyl Ether Synthesis

The most common route to propylene glycol di-tert-butyl ether is through the direct etherification of propylene glycol. This process typically involves reacting propylene glycol with a tert-butylating agent in the presence of an acid catalyst. The reaction proceeds in a stepwise manner, first forming the monoether, which can then undergo a second etherification to yield the diether.

The synthesis is achieved by the acid-catalyzed alkylation of propylene glycol with a source of tert-butyl groups, such as isobutylene (B52900) or tert-butanol (B103910). nih.govepa.gov In this reaction, propylene glycol is treated with an excess of isobutylene in the presence of a catalyst. nih.gov The hydroxyl groups on the propylene glycol molecule react with the isobutylene. This process can also be performed with tert-butanol, though isobutylene is a common reactant in industrial settings. researchgate.net The reaction first produces a mixture of propylene glycol mono-tert-butyl ether isomers (primarily 1-tert-butoxy-2-propanol). nih.govnih.gov Subsequently, the remaining free hydroxyl group on the monoether can react further with another molecule of isobutylene to form the target di-ether, this compound. nih.gov

Solid acid catalysts are frequently employed to facilitate the etherification process. nih.gov Cation exchange resins, such as Amberlyst-15, are effective solid resin etherification catalysts for this reaction. researchgate.netresearchgate.netmdpi.com These catalysts provide acidic sites that are crucial for the reaction mechanism while offering the advantages of heterogeneous catalysis, such as ease of separation from the reaction mixture and potential for reuse. mdpi.com The use of a solid resin catalyst is a key part of the manufacturing process where propylene glycol is reacted with an excess of isobutylene. nih.gov The catalyst's porous structure and acidic functional groups promote the alkylation of both the primary and secondary hydroxyl groups of propylene glycol, leading to the formation of mono- and subsequently di-ethers. nih.govresearchgate.net

In the synthesis of propylene glycol mono-tert-butyl ether, the formation of the di-ether, specifically 1,2-di(tert-butoxy)propane, is considered a key by-product. nih.gov The reaction of the initially formed mono-ether with additional isobutylene leads to this di-ether impurity. nih.gov The crude product mixture from the etherification reaction therefore contains the desired mono-ether, the di-ether by-product, unreacted starting materials like isobutylene and propylene glycol, and minor amounts of tert-butyl alcohol and water. nih.gov

Control over the formation of the di-ether is a critical aspect of process optimization. Strategies to control the product distribution include:

Molar Ratio of Reactants: Adjusting the molar ratio of propylene glycol to the tert-butylating agent (isobutylene) is a primary control lever. A higher excess of propylene glycol can favor the formation of the mono-ether.

Reaction Conditions: Temperature and pressure can influence the relative rates of the mono- and di-etherification reactions.

Separation Processes: Following the reaction, distillation is used to separate the different products. The lower-boiling mono-ether is separated from the higher-boiling materials, which include the 1,2-di(tert-butoxy)propane. nih.gov

The table below summarizes the typical components in the crude reaction product.

| Component | Role in Synthesis |

|---|---|

| Propylene Glycol mono-tert-butyl ether | Desired main product / Intermediate |

| This compound | By-product / Impurity |

| Isobutylene | Unreacted starting material |

| Propylene Glycol | Unreacted starting material |

| tert-Butyl alcohol | Minor by-product |

| Water | Minor by-product |

Alternative and Emerging Synthetic Routes

Research into more efficient and environmentally benign catalytic systems is ongoing. These investigations include the use of ionic liquids and other advanced heterogeneous catalysts to improve selectivity and reaction conditions.

Ionic liquids (ILs) have been investigated as environmentally friendly catalysts for the synthesis of propylene glycol ethers. cjcatal.comresearchgate.net Acetate-based and methyl carbonate-based ionic liquids have shown promise as effective catalysts for the reaction of alcohols with propylene oxide under mild conditions. cjcatal.comgoogle.com Studies have shown that the catalytic efficiency of certain ionic liquids can be higher than that of traditional catalysts like sodium hydroxide. researchgate.net

A proposed electrophilic-nucleophilic dual activation mechanism may be involved when using these ionic liquids. cjcatal.comresearchgate.net The catalytic performance is related to the nature of both the anion and the cation of the ionic liquid. While much of the research focuses on the synthesis of mono-ethers like propylene glycol methyl ether or butyl ether, the principles are applicable to the synthesis of other glycol ethers. researchgate.netrsc.org

The following table presents data from a study on the synthesis of propylene glycol butyl ether using various ionic liquid catalysts, illustrating their potential performance.

| Catalyst | Yield of Propylene Glycol Butyl Ether (%) |

|---|---|

| EmimOAc | 96.2 |

| BmimOAc | 95.1 |

| HmimOAc | 93.5 |

| OmimOAc | 92.8 |

| BmimBr | 3.5 |

| BmimBF4 | Trace |

| NaOH | 2.1 |

Heterogeneous catalysts, beyond simple ion-exchange resins, are being explored for glycol etherification. Heteropoly acids (HPAs) and their salts have demonstrated significant potential in the related etherification of glycerol (B35011) with isobutylene. scispace.com For instance, silicotungstic acid (H₄SiW₁₂O₄₀) has been shown to be an effective catalyst for this type of reaction. scispace.com

A key advantage of certain HPA catalysts is their immiscibility in the higher ether products. scispace.com This property can be leveraged to control selectivity; as the reaction progresses and higher ethers are formed, the catalyst may phase-separate, thereby suppressing the further reaction of mono-ethers into di- or tri-ethers. scispace.com This offers a potential pathway for tuning the product composition in the etherification of polyols like propylene glycol. Partial neutralization of these strong acid catalysts can also be used to suppress undesirable side reactions, such as the oligomerization of isobutylene. scispace.com

Considerations for Propylene Oxide Reactants in Glycol Ether Synthesis

The synthesis of propylene glycol ethers can be achieved through the reaction of propylene oxide with an alcohol. google.com This reaction can be catalyzed by either acidic or basic catalysts. mdpi.com The choice of catalyst significantly influences the product distribution, particularly the isomeric composition of the resulting glycol ethers. mdpi.com Basic catalysts tend to favor the formation of secondary alcohol monoglycol ethers from propylene oxide. mdpi.com

While the direct synthesis of this compound from propylene oxide and tert-butanol is one potential pathway, an alternative and well-documented route involves the reaction of propylene glycol with isobutylene. noaa.govnih.gov In this latter process, propylene glycol mono-tert-butyl ether is formed as the primary product. The formation of the di-ether, 1,2-di(t-butoxy)propane, occurs as a subsequent reaction where the remaining hydroxyl group of the mono-ether reacts with another molecule of isobutylene. noaa.govnih.gov This two-step etherification highlights that the mono-ether acts as an intermediate in the synthesis of the di-ether.

The reactivity of propylene oxide is a key consideration in these syntheses. It is a highly reactive epoxide, and its ring-opening reaction is the fundamental step in the formation of the ether linkage. google.com The reaction conditions, such as temperature and pressure, must be carefully controlled to manage the exothermic nature of the reaction and to influence the selectivity towards the desired ether products. google.com In the context of producing the di-tert-butyl ether, the initial reaction of propylene oxide with an alcohol to form the mono-ether is the first stage, with the second etherification being the subsequent, and often desired, step to achieve the final di-ether product.

Reaction Engineering and Process Optimization

The efficient production of this compound necessitates a thorough understanding of the reaction engineering principles and the optimization of process parameters to maximize yield and selectivity while ensuring safe operation.

The etherification of alcohols with isobutylene is an equilibrium-limited reaction. Thermodynamic studies of similar etherification reactions, such as the formation of methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), provide insights into the thermodynamics of this compound synthesis. acs.org The standard enthalpy of reaction for the formation of these ethers is exothermic. acs.org For instance, theoretical calculations for the synthesis of various alkyl tert-butyl ethers show negative standard enthalpy and Gibbs free energy changes, indicating that the reactions are thermodynamically favorable at lower temperatures. acs.org

Computational studies on the dissociation of propylene glycol ethyl ether suggest that the formation of by-products can occur through various reaction pathways with different activation energies. researchgate.netekb.eg The kinetics of the etherification of isobutylene with alcohols are influenced by the type of catalyst and the reaction conditions. The reaction is often catalyzed by strong acid ion-exchange resins. acs.org Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, have been used to describe the kinetics of heterogeneous catalytic etherification reactions. researchgate.net These models account for the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. researchgate.net The reaction rate is influenced by the concentrations of the reactants and the catalyst, as well as the temperature. researchgate.netmdpi.com

Table 1: Thermodynamic Data for a Related Etherification Reaction

| Thermodynamic Parameter | Value | Reference |

| Standard Enthalpy of Reaction (ΔH°) | -34.8 kJ/mol | researchgate.net |

| Standard Gibbs Free Energy (ΔG°) | -11.7 kJ/mol | researchgate.net |

| Standard Entropy of Reaction (ΔS°) | -77.3 J/(mol·K) | researchgate.net |

| Note: Data is for the liquid-phase synthesis of ethyl tert-butyl ether at 298 K. |

The yield and selectivity of this compound are highly dependent on several key reaction parameters. To favor the formation of the di-ether over the mono-ether, the reaction conditions must be adjusted to promote the second etherification step.

Alcohol-Alkene Ratio: The molar ratio of isobutylene to propylene glycol is a critical parameter for controlling the selectivity towards the di-ether. A higher ratio of isobutylene to propylene glycol will favor the formation of the di-ether, as it increases the probability of the mono-ether intermediate reacting with another molecule of isobutylene. nih.gov In the synthesis of other glycerol ethers, increasing the isobutylene to glycerol molar ratio from 2:1 to 4:1 significantly increased the selectivity towards di- and tri-ethers. researchgate.net

Catalyst Concentration: Increasing the catalyst concentration generally leads to a higher reaction rate. researchgate.net However, there is an optimal concentration beyond which the increase in rate may be negligible or lead to unwanted side reactions. The choice of catalyst, typically a solid acid resin, also plays a crucial role in both activity and selectivity. noaa.gov

Dosing Rate: In a semi-batch reactor, the rate at which the limiting reactant is added can influence the reaction profile. A controlled dosing rate can help manage the exothermic nature of the reaction and maintain a desired concentration of reactants in the reaction mixture, thereby influencing selectivity. acs.org

Table 2: Influence of Reaction Parameters on Glycol Ether Synthesis

| Parameter | Effect on Di-ether Yield | General Observations and References |

| Temperature | An optimal temperature exists to maximize yield. | Higher temperatures increase the rate but can negatively impact equilibrium and selectivity. researchgate.netunsri.ac.id |

| Alcohol-Alkene Ratio | Higher isobutylene to propylene glycol ratio favors di-ether formation. | Increased concentration of the etherifying agent drives the reaction towards the di-substituted product. nih.govresearchgate.net |

| Catalyst Concentration | Increased concentration generally increases the reaction rate up to a point. | An optimal loading prevents excessive side reactions and cost. researchgate.net |

| Dosing Rate | Controlled dosing helps manage exothermicity and selectivity. | Important for semi-batch operations to maintain optimal reactant concentrations. acs.org |

The synthesis of this compound involves exothermic reactions, which necessitate a thorough process hazard assessment to ensure safe operation. The primary exothermic steps are the ring-opening of propylene oxide (if used as a reactant) and the subsequent etherification reactions. acs.org

A key safety concern with ethers is the potential for peroxide formation upon exposure to air and light. utexas.edu While di-tert-butyl ether is noted to resist auto-oxidation, many other ethers are prone to forming explosive peroxides. utexas.eduhaz-map.com Therefore, it is crucial to assess the propensity of this compound and its intermediates to form peroxides. The presence of tertiary butyl groups may offer some steric hindrance, potentially reducing the rate of peroxide formation. However, proper handling and storage procedures, such as blanketing with an inert gas and avoiding prolonged exposure to air, are essential safety measures. utexas.edu

The use of isobutylene, a highly flammable gas, introduces significant fire and explosion hazards. nih.gov Process safety management must include measures to prevent leaks and to control ignition sources. The reaction is typically carried out under pressure to maintain the isobutylene in the liquid phase. nih.gov

A detailed hazard and operability (HAZOP) study should be conducted to identify potential process deviations and their consequences. This includes considering the failure of cooling systems, which could lead to a runaway reaction due to the exothermic nature of the etherification. Calorimetric studies of similar etherification reactions can provide data on the heat of reaction and the maximum temperature of the synthesis reaction (MTSR), which are critical parameters for assessing thermal runaway risk. acs.org

Table 3: Key Hazards in this compound Synthesis

| Hazard | Description | Mitigation Measures |

| Exothermic Reaction | The etherification reaction releases a significant amount of heat, which can lead to a runaway reaction if not properly controlled. acs.org | Proper reactor design with efficient cooling, controlled addition of reactants, and emergency relief systems. |

| Flammability | Isobutylene is a highly flammable gas, and the ether product is also combustible. noaa.govnih.gov | Use of inert atmosphere, proper grounding and bonding of equipment, and strict control of ignition sources. |

| Peroxide Formation | Ethers can form explosive peroxides upon exposure to air and light. utexas.edu | Storage under an inert atmosphere, use of inhibitors, and regular testing for peroxides. |

| High Pressure | The reaction may be carried out under pressure to keep isobutylene in the liquid phase. | Use of appropriately rated pressure vessels and relief systems. |

Advanced Characterization and Analytical Techniques

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of propylene (B89431) glycol di-tert-butyl ether. These methods provide detailed information about the molecular framework and the presence of specific functional groups, which is crucial for verifying its synthesis and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of propylene glycol di-tert-butyl ether. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides definitive information about the connectivity of atoms and the stereochemistry of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The two tert-butyl groups, being chemically equivalent, would produce a single, intense singlet. The protons on the propylene backbone—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would each exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the two equivalent tert-butyl groups would appear as two signals (one for the quaternary carbon and one for the methyl carbons). The three carbon atoms of the propylene chain would also give rise to separate, identifiable signals. The precise chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the adjacent ether oxygen atoms.

While a dedicated public spectrum for this compound is not widely available, the expected chemical shifts can be inferred from its structure and comparison to related compounds like 1-tert-butoxy-2-propanol. who.int

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.2 | ~27-28 |

| tert-Butyl (C) | - | ~72-74 |

| Propylene (CH₃) | ~1.1 (doublet) | ~16-17 |

| Propylene (CH₂) | ~3.3-3.5 (multiplet) | ~70-72 |

| Propylene (CH) | ~3.6-3.8 (multiplet) | ~75-77 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Fourier-Transformed Infrared (FTIR) Spectroscopy for Molecular Interactions and Reaction Monitoring

Fourier-Transformed Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction, such as the etherification of propylene glycol. For this compound, the FTIR spectrum is characterized by the prominent C-O-C stretching vibrations of the ether linkages.

A key application of FTIR in the context of this compound's synthesis is to monitor the disappearance of the broad O-H stretching band from the starting material, propylene glycol, which typically appears in the region of 3200-3600 cm⁻¹. The completion of the di-etherification reaction would be indicated by the absence of this hydroxyl peak in the final product's spectrum. The spectrum of the pure di-tert-butyl ether would instead be dominated by C-H stretching vibrations from the alkyl groups (typically 2850-3000 cm⁻¹) and the strong, characteristic C-O ether stretching bands, expected in the 1050-1150 cm⁻¹ region. who.int

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C-O (Ether) | Stretch | 1050-1150 |

| C-H (Alkyl) | Bend | 1350-1470 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and other byproducts, as well as for its precise quantification. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like glycol ethers.

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful combination for the definitive identification and quantification of this compound. who.int The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint, with the molecular ion peak confirming the compound's molecular weight and the fragmentation pattern providing structural information. For this compound (C₁₁H₂₄O₂), the mass spectrum would be expected to show a molecular ion peak at m/z 188. However, a common fragmentation pathway for tert-butyl ethers is the loss of a tert-butyl group, leading to a prominent peak at m/z 57.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the routine quantification of organic compounds like this compound. who.int The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector. This makes it an excellent choice for purity analysis and determining the concentration of the compound in various matrices. While GC-FID does not provide structural information like a mass spectrometer, its reliability and linearity make it ideal for quantitative analysis once the identity of the peak has been confirmed by other methods, such as GC-MS or retention time matching with a known standard.

Application of Internal Standards in Quantitative Analysis

For accurate and precise quantification using GC-based methods, the use of an internal standard is a common and recommended practice. An internal standard is a known amount of a compound, which is not present in the sample, added to both the sample and calibration standards. This helps to correct for variations in injection volume, detector response, and sample preparation.

The choice of an internal standard is critical; it should be a compound that is chemically similar to the analyte, well-resolved from other components in the chromatogram, and does not interfere with any of the sample components. For the analysis of glycol ethers, other higher-boiling ethers or alcohols that are not expected to be in the sample matrix could be suitable candidates. The quantification is then performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with the same internal standard.

Calorimetric Approaches in Process Characterization

Calorimetric methods are instrumental in determining the thermodynamic parameters of a chemical process. acs.org Techniques like Differential Scanning Calorimetry and adiabatic calorimetry are employed to analyze and characterize the thermal behavior of reactants and products, which is essential for assessing process hazards. acs.org

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal decomposition behavior of substances. acs.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify exothermic or endothermic transitions, providing a preliminary understanding of thermal hazards. acs.org

In the study of propylene glycol ether synthesis, DSC is utilized to analyze the thermal stability of the final product as well as the unreacted starting materials. acs.org For instance, in the analysis of a related compound, propylene glycol butyl ether, a sample is heated at a controlled rate (e.g., 5 °C/min) over a specific temperature range (e.g., 40–250 °C) to detect the onset of decomposition and the associated energy release. acs.org This information is critical for identifying potential thermal runaway scenarios during production.

Table 1: Illustrative DSC Data for Thermal Decomposition Analysis of a Propylene Glycol Ether

This table represents the type of data obtained from a DSC analysis, illustrating the thermal decomposition characteristics of a propylene glycol ether. The data is based on methodologies used for similar compounds.

| Parameter | Value | Unit |

| Sample Mass | 6.00 | mg |

| Heating Rate | 5 | °C/min |

| Temperature Range | 40 - 250 | °C |

| Onset Decomposition Temperature (Tonset) | 180 | °C |

| Peak Exotherm Temperature (Tpeak) | 210 | °C |

| Heat of Decomposition (ΔHd) | -350 | J/g |

Note: The data presented in this table is illustrative and based on the experimental descriptions for related propylene glycol ethers. It serves to demonstrate the parameters obtained from a typical DSC analysis.

While DSC provides a valuable screening of thermal behavior, adiabatic calorimetry offers a more comprehensive understanding of thermal decomposition characteristics under conditions where no heat is exchanged with the surroundings. acs.org This technique is crucial for studying thermal runaway reactions by providing data on the time to maximum rate of reaction and the adiabatic temperature rise.

In the context of propylene glycol ether production, an adiabatic calorimeter is used to investigate the thermal decomposition of the product to obtain a more complete safety assessment. acs.org This analysis helps in determining critical safety parameters such as the Temperature of No Return (TNR), which is the temperature at which a runaway reaction becomes unavoidable.

Table 2: Key Thermal Stability Parameters from Adiabatic Calorimetry for a Propylene Glycol Ether

This table outlines the critical safety parameters that can be determined from an adiabatic calorimetry study of a propylene glycol ether. The values are representative and based on the application of this technique to analogous chemical systems.

| Parameter | Description | Illustrative Value | Unit |

| TD24 | Temperature for 24-hour time to maximum rate | 150 | °C |

| TNR | Temperature of No Return | 165 | °C |

| ΔTad | Adiabatic Temperature Rise | 250 | °C |

| TMRad at Tonset | Time to Maximum Rate under adiabatic conditions from onset | 8 | hours |

Note: The data in this table is for illustrative purposes to show the outputs of an adiabatic calorimetry experiment, based on studies of related compounds.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules and to elucidate the energetic and mechanistic details of chemical reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying the reaction pathways and activation energies of complex molecules like propylene (B89431) glycol di-tert-butyl ether.

While specific DFT studies on the reaction mechanisms of propylene glycol di-tert-butyl ether are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous etherification and decomposition reactions. For instance, DFT calculations have been employed to study the gas-phase decomposition of tert-butyl methyl ether (MTBE), a structurally related compound. These studies reveal that the reaction mechanism can be influenced by the presence of catalysts, such as hydrogen halides. The calculations can pinpoint the transition state structures and determine the activation energies for different proposed pathways.

In a hypothetical DFT study on the formation of this compound from propylene glycol and isobutylene (B52900), researchers would model the reactants, potential intermediates, transition states, and products. The calculations would provide the Gibbs free energy for each species, allowing for the determination of the reaction's thermodynamic favorability and the energy barriers (activation energies) that govern its kinetics.

Table 1: Hypothetical DFT-Calculated Energies for the Formation of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Propylene Glycol + 2 Isobutylene | 0.0 |

| Intermediate 1 | Protonated Isobutylene (tert-butyl cation) + Propylene Glycol | +15.2 |

| Transition State 1 | First etherification step | +25.8 |

| Intermediate 2 | Propylene glycol mono-tert-butyl ether + Isobutylene | -5.4 |

| Intermediate 3 | Protonated Isobutylene (tert-butyl cation) + Propylene glycol mono-tert-butyl ether | +10.1 |

| Transition State 2 | Second etherification step | +22.3 |

| Product | This compound | -12.7 |

Note: The data in this table is illustrative and based on general principles of etherification reactions. It does not represent the results of a specific published study on this compound.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can visualize the energy landscape of a reaction, identifying the most likely pathways for a molecule to transform or dissociate. The lowest energy path between reactants and products on the PES is known as the reaction coordinate.

For the dissociation of this compound, a PES map would illustrate the energy changes associated with the stretching and breaking of the C-O ether bonds. The map would reveal the transition states, which are saddle points on the surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactant molecule and the transition state corresponds to the activation energy of the dissociation reaction.

Creating a full PES for a molecule with many atoms like this compound is computationally intensive. Therefore, studies often focus on a reduced-dimensionality PES, where only the most critical geometric parameters, such as the lengths of the bonds being broken, are varied.

Molecular Modeling of Intermolecular Interactions and Solvent Effects

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules and their interactions. These models are crucial for understanding how this compound interacts with other molecules, including solvents and catalysts.

Although this compound itself does not have hydroxyl groups and cannot act as a hydrogen bond donor, the oxygen atoms in its ether linkages can act as hydrogen bond acceptors. Computational methods, particularly molecular dynamics (MD) simulations, can be used to study these interactions in detail.

In a system containing this compound and a protic solvent like water or an alcohol, MD simulations can track the positions and orientations of all molecules over time. This allows for the statistical analysis of hydrogen bond formation, including the average number of hydrogen bonds per molecule, their lifetimes, and their geometric characteristics. Studies on related glycol ethers have shown that hydrogen bonding plays a critical role in their physical properties and miscibility with water.

The synthesis and reactions of this compound often involve heterogeneous catalysts. The efficiency of these catalysts can be affected by the competitive adsorption of reactants, products, and solvent molecules onto the active sites.

Computational models can be used to predict the adsorption behavior of different molecules on a catalyst surface. By calculating the adsorption energies of propylene glycol, isobutylene, this compound, and any solvent molecules, researchers can determine which species are most likely to occupy the active sites. Studies on the oxidation of propylene glycol have shown that protic solvents can adsorb on the active sites of a catalyst, reducing their accessibility to the reactants and thus lowering the reaction rate. DFT calculations can support these findings by demonstrating the favorable energetics of solvent adsorption.

Table 2: Illustrative Competitive Adsorption Energies on a Hypothetical Catalyst Surface

| Molecule | Adsorption Energy (kcal/mol) |

| Propylene Glycol | -18.5 |

| Isobutylene | -8.2 |

| This compound | -12.1 |

| Water (solvent) | -20.3 |

| Acetonitrile (solvent) | -5.7 |

Note: This data is for illustrative purposes to demonstrate the concept of competitive adsorption and is not from a specific study on this compound.

Simulation of Macroscopic Properties from Molecular Structure

A significant advantage of computational chemistry is its ability to predict macroscopic properties of a substance based solely on its molecular structure. This is achieved through the use of force fields and molecular simulations.

A force field is a set of parameters that describe the potential energy of a system of atoms or molecules. These parameters are typically derived from experimental data or high-level quantum chemical calculations. Once a reliable force field for glycol ethers is developed, it can be used in molecular dynamics or Monte Carlo simulations to predict a wide range of physical properties.

For this compound, these simulations could be used to calculate properties such as:

Density

Viscosity

Vapor pressure

Heat of vaporization

Self-diffusion coefficient

Surface tension

These predictions are valuable for engineering applications and for understanding the behavior of the substance under different conditions. Research on other glycol ethers has demonstrated the successful application of transferable force fields to accurately predict phase equilibria and interfacial properties.

COSMO-RS and UNIFAC Model Applications in Phase Behavior Prediction

The prediction of phase behavior, such as vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), is fundamental in chemical engineering for the design of separation processes. For complex molecules like this compound, predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the UNIQUAC Functional-group Activity Coefficients (UNIFAC) model are invaluable tools.

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and liquid mixtures. scm.com It relies on the concept of virtually screening a molecule with a conductive medium to generate a surface charge density profile (σ-profile). This profile is a unique descriptor of the molecule's polarity and is used in a statistical thermodynamics framework to calculate the chemical potential of the molecule in a liquid phase. This approach allows for the prediction of activity coefficients, which are crucial for phase equilibrium calculations, without the need for experimental data on the mixture itself. For instance, the COSMO-SAC (Segment Activity Coefficient) model, a variant of COSMO-RS, has been used to investigate the phase behavior of systems containing alkylene glycol derivatives. A hybrid approach combining COSMO-SAC with classical molecular dynamics has been shown to significantly improve the accuracy of LLE predictions for these types of compounds. researchgate.net

The UNIFAC model is a group-contribution method that estimates activity coefficients by considering a molecule as a collection of functional groups. researchgate.net The activity coefficient is calculated based on the interactions between these groups, for which interaction parameters have been determined from a large database of experimental VLE data. The model has been revised and extended over the years to include a wider range of functional groups and to improve the accuracy of its predictions. researchgate.netresearchgate.net While specific UNIFAC parameters for the ether and hydroxyl groups in this compound in combination with various other functional groups are essential for accurate predictions, the general methodology provides a robust framework. For example, the modified UNIFAC model has been analyzed for its performance in predicting the activity coefficients in mixtures of alkanes. ua.pt

To illustrate the application of such models, consider the prediction of vapor-liquid equilibria for a binary system containing an ether and an alkane. The following table presents hypothetical VLE data that could be generated or correlated using the UNIFAC model.

| Mole Fraction of Ether (liquid phase) | Mole Fraction of Ether (vapor phase) | Temperature (K) | Pressure (kPa) |

| 0.1 | 0.25 | 350 | 101.3 |

| 0.3 | 0.55 | 345 | 101.3 |

| 0.5 | 0.75 | 340 | 101.3 |

| 0.7 | 0.88 | 335 | 101.3 |

| 0.9 | 0.96 | 330 | 101.3 |

This table is for illustrative purposes and does not represent experimental data for this compound.

Kinetic Modeling and Thermochemical Refinements for Complex Systems

For complex molecules, these parameters are often determined through a combination of experimental studies and theoretical calculations. For instance, studies on the oxidation of other ethers, such as diethyl ether (DEE) and ethyl methyl ether (EME), have utilized jet-stirred reactors to obtain experimental data on species concentration profiles over a range of temperatures. researchgate.net This experimental data is then used to develop and validate detailed kinetic models. researchgate.netacs.org These models can consist of hundreds of species and thousands of reactions. acs.org

The following table provides an example of thermochemical data that could be theoretically derived for key species in a hypothetical decomposition pathway of an ether.

| Species | Enthalpy of Formation (kJ/mol) | Entropy (J/mol·K) | Heat Capacity at 298.15 K (J/mol·K) |

| Ether (Reactant) | -350 | 420 | 250 |

| Radical Intermediate 1 | 50 | 380 | 220 |

| Aldehyde Product | -170 | 300 | 150 |

| Alkane Product | -120 | 270 | 130 |

This table is for illustrative purposes and does not represent experimental data for this compound.

By integrating refined thermochemical data into kinetic models, a more accurate prediction of the behavior of compounds like this compound in reactive environments can be achieved.

Aerobic Biodegradation Mechanisms and Kinetics

The aerobic biodegradation of this compound is expected to be a significant, albeit potentially slow, degradation pathway. The presence of both ether linkages and highly branched alkyl groups influences the susceptibility of the molecule to microbial attack.

Direct microbial degradation pathways for this compound are not well-documented in scientific literature. However, insights can be drawn from studies on related glycol ethers and compounds containing tert-butyl groups, such as methyl tert-butyl ether (MTBE).

The initial step in the aerobic biodegradation of ethers often involves the enzymatic cleavage of the ether bond. For many fuel oxygenates, including MTBE, this is typically initiated by a monooxygenase enzyme, which hydroxylates the carbon atom adjacent to the ether oxygen nih.gov. A similar mechanism could be proposed for this compound, where a monooxygenase attacks one of the carbon atoms of the propylene glycol backbone or the tert-butyl groups.

Following the initial hydroxylation, the molecule would likely become unstable and break down. In the case of MTBE, this leads to the formation of tert-butyl alcohol (TBA) and formaldehyde nih.gov. By analogy, the degradation of this compound could yield tert-butyl alcohol and propylene glycol mono-tert-butyl ether, which could then be further degraded. The propylene glycol moiety would likely be metabolized through common pathways, eventually leading to carbon dioxide and water cdc.gov.

The biodegradation of propylene glycol itself is known to be rapid in various environmental media, with half-lives in water estimated to be 1-4 days under aerobic conditions cdc.gov. However, the presence of the bulky tert-butyl groups in this compound is expected to significantly hinder this process.

The extensive branching in this compound, specifically the two tert-butyl groups, is a key factor influencing its biodegradability. Generally, branched hydrocarbon structures are more resistant to biodegradation than their linear counterparts api.org. This recalcitrance is attributed to steric hindrance, which limits the access of microbial enzymes to the molecule's backbone.

The presence of a tertiary carbon atom within the tert-butyl group is a significant barrier to microbial degradation. Studies on the fuel oxygenate MTBE have highlighted the recalcitrance conferred by both the ether bond and the tertiary carbon structure nih.gov. The natural attenuation of MTBE in the environment is slow, with estimated half-lives of at least two years, underscoring the persistence of such structures nih.gov.

Therefore, it is anticipated that the biodegradation rate of this compound will be substantially slower than that of linear propylene glycol ethers. The biodegradation half-life for a range of less-branched propylene glycol ethers has been observed to be on the order of 5-25 days under aerobic conditions nih.gov. Given the increased steric hindrance from two tert-butyl groups, the half-life of this compound is likely to be at the higher end of this range or even longer.

Table 1: Expected Influence of Structural Features on Biodegradation

| Structural Feature | Expected Impact on Biodegradation Rate | Rationale |

| Propylene Glycol Backbone | Potentially Rapid | Readily biodegradable in its free form cdc.gov. |

| Ether Linkages | Slowing | Ether bonds are generally more resistant to cleavage than ester bonds. |

| Two tert-butyl Groups | Significantly Slowing | High degree of branching and steric hindrance limit enzyme access api.org. |

The Biological Oxygen Demand (BOD) is a key indicator of the amount of oxygen required by aerobic microorganisms to decompose the organic matter in a water sample. Standardized methods are used to measure BOD, which can provide an indication of a substance's biodegradability.

Common methodologies for assessing BOD include the 5-day BOD test (BOD5), which is widely used in wastewater monitoring. This test involves diluting a sample of the chemical with seeded, aerated water and measuring the dissolved oxygen concentration at the beginning and after a 5-day incubation period in the dark at 20°C.

For chemical substances, specific OECD (Organisation for Economic Co-operation and Development) guidelines are often followed. For example, the OECD 301 series of tests for ready biodegradability can be used. These tests, such as the Closed Bottle Test (OECD 301D), measure the depletion of oxygen or the production of carbon dioxide over a 28-day period.

Advanced Applications and Performance Enhancement Studies

Research on Propylene (B89431) Glycol Di-tert-butyl Ether as a Coalescent in Coatings

Propylene glycol ethers are a known class of solvents utilized in a multitude of industrial and consumer applications, including paints and coatings. who.int Their utility as coalescing agents in water-borne latex systems is of particular interest for developing high-performance, low-volatile organic compound (VOC) formulations.

Mechanisms of Film Formation Enhancement in Water-borne Latex Systems

The formation of a durable, continuous film from a water-borne latex dispersion is a complex, multi-stage process. Initially, as the water evaporates, suspended submicrometer polymer particles are forced into a tightly packed arrangement. google.com As the remaining water leaves the spaces between these particles, capillary forces draw them even closer together, leading to deformation. google.com

For a robust film to form, the individual polymer particles must fuse together in a process known as coalescence. This requires the polymer chains from adjacent particles to overcome their boundaries and intermingle, a phenomenon called polymer interdiffusion. This step is critical for developing the mechanical strength and protective properties of the final coating. The entire process is highly dependent on the glass transition temperature (Tg) of the latex polymer and the ambient temperature. If the application temperature is below the polymer's minimum film formation temperature (MFFT), the particles will be too rigid to deform and fuse, resulting in a brittle, cracked film. google.com

Coalescing agents are essential additives that temporarily act as plasticizers, softening the polymer particles and lowering the MFFT. google.com This allows for proper film formation at a wider range of temperatures, ensuring the development of a continuous and defect-free coating.

Interfacial Phenomena and Rheological Modulation

The effectiveness of a coalescent is tied to its ability to partition into the polymer phase, modulating the interfacial properties between the polymer and water and altering the rheology of the system. Glycol ethers, including butyl ether derivatives of propylene glycol, are recognized for their utility as coupling and coalescing agents due to their miscibility with many organic solvents and limited solubility in water. This balance of properties allows them to effectively soften the latex particles to promote fusion. While Propylene Glycol Di-tert-butyl Ether is listed as a potential solvent component in certain coating-related patent literature, specific public research detailing its performance in modulating interfacial phenomena and its direct impact on the rheological properties of latex paints is limited.

Investigations as an Oxygenated Fuel Additive

Oxygenated compounds are blended into gasoline to enhance combustion efficiency and increase the fuel's octane (B31449) rating. Ethers, in particular, are valued for this purpose. Research into tert-butyl ethers derived from renewable diols, such as propylene glycol, has shown considerable promise for improving fuel properties.

Impact on Octane Numbers and Antiknock Performance

The antiknock quality of a gasoline is measured by its Research Octane Number (RON) and Motor Octane Number (MON). Higher octane numbers permit the use of higher engine compression ratios, leading to improved thermal efficiency and power output without premature fuel detonation, or "knocking".

Studies on propylene glycol mono-tert-butyl ether (PTBE), a compound closely related to PGDTE, demonstrate a significant improvement in the antiknock performance of base gasoline. The addition of PTBE to gasoline results in high blending octane numbers, indicating its effectiveness as an octane booster.

Interactive Table: Blending Octane Numbers of Propylene Glycol Mono-tert-butyl Ether (PTBE)

| Parameter | Value |

| Blending Research Octane Number (bRON) | 120 |

| Blending Motor Octane Number (bMON) | 111 |

Data derived from studies on Propylene Glycol Mono-tert-butyl Ether (PTBE).

Low-Temperature Phase Stabilization in Blended Fuels (e.g., Ethanol-containing Gasolines)

The blending of ethanol (B145695) into gasoline can lead to issues with phase stability, particularly at low temperatures and in the presence of small amounts of water. Water contamination can cause the ethanol to separate from the gasoline, forming a distinct, alcohol-rich phase that can result in poor engine performance.

Ether additives can act as effective co-solvents to mitigate this issue. Research has demonstrated that polyol tert-butyl ether additives, such as PTBE, can improve the low-temperature properties of ethanol-blended gasoline by depressing the cloud point—the temperature at which the fuel becomes hazy due to phase separation. This enhancement in phase stability is crucial for ensuring reliable fuel performance in colder climates.

Synergistic Effects in Fuel Formulations

The benefits of using ether additives can be amplified when combined with other oxygenates like ethanol. Studies have revealed a positive synergistic effect when tert-butyl ethers of propylene glycol are added to gasoline in combination with ethanol. This synergy suggests that the combined effect of the ether and ethanol on fuel properties, such as antiknock performance and phase stability, is greater than the sum of their individual effects. This makes such ethers valuable components for formulating advanced, high-performance blended fuels.

Solvency Research and Formulation Science

The unique molecular structure of this compound, featuring two bulky tert-butyl groups, imparts specific solvency characteristics that are leveraged in advanced formulation science. Its ether linkages and the absence of a hydroxyl group differentiate its solvent power and interaction profile from its mono-ether counterparts.

Solubility Parameters and Interactions with Various Resins and Polymers

The effectiveness of a solvent is often predicted by solubility parameters, such as Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like." pirika.com These parameters quantify the intermolecular forces within a substance, breaking them down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). pirika.com While specific, experimentally derived Hansen parameters for this compound are not widely published, data for structurally similar glycol ethers can provide valuable insights into its likely behavior.

For instance, the HSP for Propylene Glycol Mono-t-Butyl Ether are δD = 15.3, δP = 6.1, and δH = 10.8 MPa½. stevenabbott.co.uk The di-tert-butyl ether would be expected to have a similar dispersion component but a significantly lower hydrogen bonding value due to the absence of the hydroxyl group. This suggests it would be a less effective solvent for highly polar substances that rely on hydrogen bonding for dissolution, but an excellent solvent for non-polar to moderately polar resins.

Research and industrial applications have demonstrated the compatibility of P-series glycol ethers with a wide range of resins. This compound is cited as a suitable solvent for formulations containing various binder resins. chemicalbook.com

Table 1: Resin Compatibility with this compound

| Resin Type | Compatibility/Application |

|---|---|

| Acrylic Resins | Used as a solvent in formulations with acrylic binders. jrhessco.com |

| Polyurethane Resins | Compatible with urethane (B1682113) coating resins. jrhessco.com |

| Nitrocellulose Resins | Effective solvent for nitrocellulose resins. jrhessco.com |

| Polyamide Resins | Employed in printing inks with polyamide binders. |

| Epoxy Resins | Suitable for use in epoxy resin-based coatings. |

| Polyester (B1180765) Resins | Used in coating materials containing polyester resins. |

This table is generated based on data for P-series glycol ethers and specific mentions in patent literature.

The bulky tert-butyl groups can also influence polymer chain interactions during film formation, potentially acting as a leveling agent by disrupting polymer alignment, which can reduce defects in coatings.

Design of Solvent Systems for Specialized Industrial Applications (e.g., Inks, Cleaning Formulations, Dyes)

The specific physical and chemical properties of this compound make it a valuable component in the design of sophisticated solvent systems for various industries. Its low volatility, good solvency for resins, and compatibility with other organic solvents allow formulators to fine-tune the performance of their products. chemicalbook.com

Inks: In the printing industry, solvent selection is critical for controlling viscosity, drying time, and resin solubility. This compound is listed as a potential solvent in complex ink formulations, such as those for copper phthalocyanine (B1677752) and dioxazine pigments. Its role is to dissolve the binder resin, ensuring the pigment is evenly dispersed and that the ink has the correct fluidity for application. alliancechemical.com Its slow evaporation rate can also improve the "open time" of the ink, preventing it from drying too quickly on the printing press.

Cleaning Formulations: Glycol ethers are key ingredients in many industrial and household cleaners due to their ability to dissolve both oils and greases while maintaining some water solubility, acting as a coupling agent. alliancechemical.com P-series glycol ethers, in particular, are used in heavy-duty degreasers, all-purpose cleaners, and glass cleaners. alliancechemical.comp2infohouse.org Propylene glycol n-butyl ether, a related P-series ether, has been shown to clean as well as or better than its E-series counterpart (ethylene glycol butyl ether) and to be more effective at cutting grease. p2infohouse.org While direct studies on the di-tert-butyl ether are limited, its ether structure suggests strong performance in dissolving oils, greases, and other non-polar soils in industrial cleaning applications. Some formulations may blend it with other solvents to enhance performance and increase flash points. p2infohouse.org

Dyes: In the textile industry, solvents known as "carriers" are used to facilitate the dyeing of synthetic fibers like polyester. google.comgoogle.com These carriers swell the polymer fibers, allowing dye molecules to penetrate more effectively. While specific use of this compound as a dye carrier is not extensively documented, its solvent characteristics make it a candidate for inclusion in such formulations. The properties that make it a good solvent for polyester resins in coatings are also desirable for a dye carrier for polyester fabrics. researchgate.net

Future Research Directions and Unexplored Avenues for Propylene Glycol Di Tert Butyl Ether

Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of propylene (B89431) glycol ethers often involves a mixture of products. A primary challenge in producing propylene glycol di-tert-butyl ether is achieving high selectivity to minimize the formation of the mono-ether and other byproducts. Future research should focus on developing novel catalytic systems that can efficiently facilitate the double etherification of propylene glycol.

Key research avenues include:

Heterogeneous Catalysts: While solid acid resins like Amberlyst-15 are used for similar etherifications, there is a need to explore other solid acid catalysts. researchgate.netresearchgate.netresearchgate.net Materials such as sulfonated zeolites (e.g., Zeolite Beta, H-Y), mesoporous silicas (MCM-41, SBA-15), and functionalized porous materials could offer tailored active sites and pore structures to favor the formation of the bulkier di-ether. researchgate.net The relationship between catalyst acidity, pore size, and product distribution will be a critical area of investigation.

Ionic Liquids: As demonstrated in the synthesis of other propylene glycol ethers, ionic liquids can act as efficient and environmentally benign catalysts. nih.govresearchgate.net Research into designing specific ionic liquids with tailored basic or acidic properties could provide a homogeneous catalytic environment that enhances the reaction rate and selectivity towards the di-tert-butyl ether under mild conditions. nih.govresearchgate.net

Bifunctional Catalysts: Developing catalysts with both acidic and basic sites, or a combination of metal and acid functions, could offer a synergistic effect. For instance, a catalyst that can activate the propylene glycol hydroxyl groups while simultaneously facilitating the addition of the bulky tert-butyl groups from isobutylene (B52900) could significantly improve efficiency.

| Catalyst Type | Potential Advantages for PGD-t-BE Synthesis | Research Focus |

| Modified Zeolites | Shape selectivity, tunable acidity, high thermal stability. | Optimizing pore structure and acid site density to accommodate two tert-butyl groups. |

| Functionalized Mesoporous Silica | High surface area, uniform pore distribution. | Tailoring surface chemistry for selective etherification. |

| Task-Specific Ionic Liquids | High catalytic activity, recyclability, low vapor pressure. | Designing anions and cations to control reaction mechanism and selectivity. |

| Bifunctional Catalysts | Synergistic effects for enhanced reaction rates. | Combining acid/base or metal/acid sites for targeted activation of reactants. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate catalyst design and process optimization, reducing the need for extensive empirical experimentation. Applying advanced computational models to the synthesis of this compound can provide deep mechanistic insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the reaction mechanisms of etherification on various catalytic surfaces. nih.govacs.orgacs.orgrsc.orgetsu.edunih.gov Researchers can model the adsorption energies of reactants (propylene glycol, isobutylene), the energy barriers for the formation of transition states, and the desorption of products. acs.orgrsc.org This can help in understanding the rate-determining steps and the factors that control selectivity. acs.org

Quantum Chemistry for Property Prediction: Methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict thermodynamic properties of the reaction mixture, such as phase equilibria and activity coefficients. uni-regensburg.de This information is invaluable for designing separation processes to isolate the pure di-ether from the reaction mixture.

Molecular Dynamics (MD) Simulations: MD simulations can model the diffusion of reactants and products within the pores of heterogeneous catalysts, providing insights into potential mass transfer limitations, especially given the steric hindrance of the di-tert-butyl ether molecule.

Green Chemistry Principles in this compound Production and Application

Adherence to green chemistry principles is crucial for the sustainable development of chemical processes. labinsights.nlrsc.orgmdpi.com Future research should aim to embed these principles in the entire lifecycle of this compound.

Areas for investigation include:

Atom Economy: The synthesis from propylene glycol and isobutylene is an addition reaction with a high theoretical atom economy. Research should focus on maximizing catalytic selectivity to minimize waste generation in practice.

Use of Safer Solvents: While the reaction can potentially be run solvent-free, if solvents are needed, research should focus on green alternatives like cyclopentyl methyl ether (CPME) or bio-derived solvents, moving away from hazardous options. researchgate.net

Energy Efficiency: Developing catalysts that operate under milder temperatures and pressures will reduce the energy intensity of the production process. osaka-u.ac.jpeurekalert.org Microwave-assisted or sonochemical methods, which can sometimes accelerate reactions at lower bulk temperatures, could be explored. labinsights.nl

Renewable Feedstocks: A significant step towards sustainability would be the use of bio-derived starting materials, which is discussed further in section 7.5.

Exploration of New Derivatization Opportunities

The chemical stability of hindered ethers like this compound, a result of the bulky tert-butyl groups shielding the ether linkage from chemical attack, makes them challenging to derivatize using conventional methods. nih.govyoutube.com However, this stability also presents an opportunity for the development of novel and highly selective chemical transformations.

Future research could explore:

C-H Functionalization: Advanced catalytic methods for selective C-H bond activation could open pathways to introduce new functional groups onto the propylene glycol backbone or the tert-butyl groups, creating a new family of complex molecules that are otherwise difficult to synthesize.

Photoinduced Reactions: Photo-induced reactions, such as those involving the in-situ formation of carbenes, can enable O-H bond insertions to create hindered ethers under mild conditions. chemrxiv.orgnih.gov Exploring similar light-driven transformations could allow for the derivatization of the parent molecule or the synthesis of its analogs with high precision.

Electrochemical Synthesis: Electrosynthesis offers a powerful, reagent-minimal approach to generate highly reactive intermediates under controlled conditions. nih.gov Investigating the electrochemical cleavage or functionalization of the ether bond could lead to novel synthetic routes for creating valuable derivatives.

Integration with Bio-based Feedstocks and Circular Economy Models

The transition towards a circular economy and the use of renewable resources is a paramount goal for the chemical industry. mdpi.comwhiterose.ac.ukfraunhofer.de Integrating the production of this compound into these models is a key avenue for future research.

Key strategies for investigation include:

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for propylene glycol di-tert-butyl ether, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves alkylation of propylene glycol with tert-butyl groups under controlled catalytic conditions. Etherification reactions using tert-butyl halides or alcohols with acid catalysts (e.g., sulfuric acid) are common. To optimize yield, parameters like temperature (80–120°C), solvent polarity (e.g., aprotic solvents), and stoichiometric ratios (2:1 tert-butyl agent to glycol) should be systematically tested. Reaction monitoring via GC-MS (e.g., Rxi-1301Sil MS column for separation ) ensures intermediate tracking. Post-synthesis purification via fractional distillation removes unreacted precursors .

Q. How can researchers validate the purity of this compound, and what analytical standards are recommended?

- Methodological Answer : Purity validation requires a combination of chromatographic and spectroscopic techniques:

- GC-MS : Use retention time matching and mass spectral libraries (e.g., NIST) with columns optimized for glycol ethers .

- ASTM Standards : Follow ASTM E1615 for glycol analysis, including refractive index and density measurements .

- NMR : Confirm structural integrity via H/C NMR, focusing on tert-butyl proton signals (δ ~1.2 ppm) and ether linkages (δ ~3.5 ppm).

Q. What structural features influence the solvent properties of this compound, and how do these compare to related glycol ethers?

- Methodological Answer : The branched tert-butyl groups enhance hydrophobicity and reduce polarity compared to linear analogs (e.g., diethylene glycol dibutyl ether). Solubility parameters (Hansen or Hildebrand) can be experimentally determined via cloud-point titration. Comparative studies with analogs (e.g., dipropylene glycol butyl ether) should assess boiling points, vapor pressure, and miscibility with polar/nonpolar solvents .

Advanced Research Questions

Q. How can vaporization enthalpy () and other thermodynamic properties be accurately derived for this compound?

- Methodological Answer : Use correlative models based on homologous series (e.g., ethylene glycol di-alkyl ethers). For example, apply Equation (10) from Liebig’s legacy studies :

Validate predictions via static calorimetry or gas-phase FTIR. Cross-reference with experimental data for di-alkyl ethers (Table 7 ).

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer : Conduct interlaboratory studies adhering to ASTM E1615 guidelines . Standardize protocols for:

- Temperature control : ±0.1°C using jacketed cells.

- Solvent pre-saturation : Equilibrate solvents with ether vapor for 24 hrs.

- Data normalization : Report relative solubility (e.g., g solute/100 g solvent) with error margins. Statistical tools (e.g., ANOVA) identify outliers due to procedural variability.

Q. How can computational models predict the reactivity of this compound in polymerization or copolymerization reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for ether cleavage or radical initiation. Molecular dynamics simulations assess steric effects from tert-butyl groups during copolymerization with epoxides (e.g., ethylene oxide). Validate models via MALDI-TOF analysis of polymer chain lengths .

Methodological Tables

Table 1 : Key Analytical Parameters for GC-MS Analysis

| Column Type | Retention Time (min) | Resolution (%) | Target Compound |

|---|---|---|---|

| Rxi-1301Sil | 6.272 | 100 | Propylene glycol ethers |

Table 2 : Interlaboratory Precision Data for Glycol Analysis

| Parameter | MEG (RSD%) | DEG (RSD%) | TEG (RSD%) |

|---|---|---|---|

| Repeatability | 1.2 | 1.5 | 1.8 |

| Reproducibility | 2.5 | 3.0 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.